molecular formula C16H11BrO5S B2819066 3-(4-Bromophenyl)sulfonyl-8-methoxychromen-2-one CAS No. 865656-25-3

3-(4-Bromophenyl)sulfonyl-8-methoxychromen-2-one

Cat. No.: B2819066
CAS No.: 865656-25-3
M. Wt: 395.22
InChI Key: RZBJAOGZMRZUAK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfonyl-8-methoxychromen-2-one is a chemical compound with the molecular formula C16H11BrO5S . It has an average mass of 395.224 Da and a monoisotopic mass of 393.951050 Da . This compound is offered by Benchchem for research purposes.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, similar compounds have been reported to undergo various reactions. For example, 4-Bromophenyl methyl sulfone can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide .

Scientific Research Applications

Sulfonyl Compounds in Cancer Research

Sulfonyl compounds have been investigated for their potential in cancer research, particularly through the study of enzymes like sulfotransferases (SULTs), which play a role in the metabolism of carcinogens. One study examines the association of genotypes of carcinogen‐activating enzymes, including phenol sulfotransferase SULT1A1, with urothelial cancer in a Japanese population, highlighting the significance of sulfotransferase activity in cancer risk (Ozawa et al., 2002).

Methoxy Compounds and Neurotransmitter Metabolism

Compounds with methoxy groups have been linked to neurotransmitter metabolism studies. For example, research into the plasma levels of free and sulfoconjugated forms of 3-methoxy-4-hydroxyphenylglycol (MHPG) investigates their role as indicators of brain noradrenergic activity in depressive disorders (Mine et al., 1993).

Chromen-2-one Derivatives in Imaging and Diagnostics

Chromen-2-one (coumarin) derivatives have been explored for their utility in medical imaging and diagnostics. An innovative study developed a novel radiopharmaceutical, [18F]DASA-23, targeting pyruvate kinase M2 (PKM2) for the non-invasive measurement of this enzyme's levels in glioma using positron emission tomography (PET), demonstrating the potential of coumarin derivatives in enhancing diagnostic imaging techniques (Patel et al., 2019).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-21-13-4-2-3-10-9-14(16(18)22-15(10)13)23(19,20)12-7-5-11(17)6-8-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBJAOGZMRZUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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